Xiaojun Lyu,
Vahid Hamedpour,
Yui Sasaki,
Zhoujie Zhang,
Tsuyoshi Minami
PMID: 33320543
DOI:
10.1021/acs.analchem.0c04291
Abstract
Simple, rapid, and accurate detection methods for saccharides are potentially applicable to various fields such as clinical and food chemistry. However, the practical applications of on-site analytical methods are still limited. To this end, herein, we propose a 96-well microtiter plate made of paper as a paper-based chemosensor array device (PCSAD) for the simultaneous classification of 12 saccharides and the quantification of fructose and glucose among 12 saccharides. The mechanism of the saccharide detection relied on an indicator displacement assay (IDA) on the PCSAD using four types of catechol dyes, 3-nitrophenylboronic acid, and the saccharides. The design of the PCSAD and the experimental conditions for the IDA were optimized using a central composite design. The chemosensors exhibited clear color changes upon the addition of saccharides on the paper because of the competitive boronate esterification. The color changes were employed for the subsequent qualitative, semiquantitative, and quantitative analyses using an automated algorithm combined with pattern recognition for digital images. A qualitative linear discrimination analysis offered discrimination of 12 saccharides with a 100% classification rate. The semiquantitative analysis of fructose in the presence of glucose was carried out from the viewpoint of food analysis utilizing a support vector machine, resulting in clear discrimination of the various concentrations of fructose. Most importantly, the quantitative detection of fructose in two types of commercial soft drinks was also successfully carried out without sample pretreatments. Thus, the proposed PCSAD can be a powerful method for on-site food analyses that can meet the increasing demand from consumers for sensors of saccharides.
Mengle Zhu,
Xiaowei Xu,
Yuanlong Hou,
Jialing Han,
Jin Wang,
Qiuling Zheng,
Haiping Hao
PMID: 31002228
DOI:
10.1021/acs.analchem.9b00805
Abstract
Monoacylglycerols (MAGs) are active mediators involved in multiple biological processes closely related to the pathological development of diabetes, obesity, and cancers. Sensitive and unambiguous detection of MAGs is thus essential; however, previous methods are both indirect and labor-intensive. Herein, we developed a straightforward approach by derivatization of MAGs with 3-nitrophenylboronic acid (3-NPB) for sensitive and selective analysis in cell lysates, tissues, and serums by mass spectrometry (MS). Reaction occurring between boronic acid and cis-diol moiety of MAGs blocked the formation of multiple adduct ions and tuned MAGs to negatively charged carrying species. In addition, the characteristic isotopic distribution of boron specialized the presence of modified MAGs in MS and led to distinctive identification. To eliminate endogenous interferences, we further introduced isotopic labeled d
-NPB equivalently premixed with d
-NPB to perform MAG derivatization, which resulted in rapid identification of modified MAGs in biofluids by displaying doublet peak characteristics. A comparative quantification approach was thereafter evoluted to reveal the amount variation of MAGs by d
-NPB and d
-NPB separately derivatized in different pathological tissue and serum samples. The presently developed NPB-based derivatization approach is expected to be essential in the metabolic study of MAG-related diseases.
Fan Fei,
Philip Britz-McKibbin
PMID: 20665005
DOI:
10.1007/s00216-010-4038-4
Abstract
The design of boronic acid sensors for photometric detection of carbohydrates has relied on exploiting differences in the thermodynamic stability of complex formation for molecular recognition. Herein, we introduce a direct method for analysis of sugar alcohols using 3-nitrophenylboronic acid (NPBA) as an electrokinetic probe in capillary electrophoresis (CE). Dynamic complexation of neutral polyols by NPBA during electromigration allows for their simultaneous resolution and UV detection based on formation of an anionic ternary boronate ester complex in phosphate buffer. Unlike conventional boronic acid sensors, thermodynamic and electrokinetic processes in CE allow for improved selectivity for the resolution of sugar alcohol stereoisomers having different vicinal polyol chain lengths even in cases when binding affinity is similar due to differences in their complex mobility. Three complementary approaches were investigated to compare the thermodynamics of polyol chelation with NPBA, namely direct binding assays by CE, UV absorbance spectroscopy and an indirect pK (a) depression method. Overall, CE offers a convenient platform for characterization of reversible arylboronic acid interactions in free solution while allowing for direct analysis of complex mixtures of neutral/UV-transparent polyols without complicated sample handling.
Chun-Ping Lu,
Chieh-Ti Lin,
Ching-Ming Chang,
Shih-Hsiung Wu,
Lee-Chiang Lo
PMID: 21967291
DOI:
10.1021/jf202874r
Abstract
Hydrogen peroxide is commonly used in the food processing industry as a chlorine-free bleaching and sterilizing agent, but excessive amounts of residual hydrogen peroxide have led to cases of food poisoning. Here we describe the development of a novel nonenzymatic colorimetric method for the determination of residual hydrogen peroxide in foods and agricultural products. Nitrophenylboronic acids chemoselectively react with hydrogen peroxide under alkaline conditions to produce yellow nitrophenolates. Of the three nitrophenylboronic acid isomers tested, the p-isomer displayed the highest sensitivity for hydrogen peroxide and the fastest reaction kinetics. The reaction product, p-nitrophenolate, has an absorption maximum at 405 nm and a good linear correlation between the hydrogen peroxide concentration and the A(405) values was obtained. We successfully applied this convenient and rapid method for hydrogen peroxide determination to samples of dried bean curds and disposable chopsticks, thereby demonstrating its potential in foods and agricultural industries.
Yui Sasaki,
Éric Leclerc,
Vahid Hamedpour,
Riku Kubota,
Shin-Ya Takizawa,
Yasuyuki Sakai,
Tsuyoshi Minami
PMID: 31714059
DOI:
10.1021/acs.analchem.9b03578
Abstract
We believe that "the simpler we are, the more complete we become" is a key concept of chemical sensing systems. In this work, a "turn-on" fluorescence chemosensor array relying on only two self-assembled molecular chemosensors with ability of both qualitative and quantitative detection of phosphorylated saccharides has been developed. The easy-to-prepare chemosensor array was fabricated by in situ mixing of off-the-shelf reagents (esculetin, 4-methylesculetin, and 3-nitrophenylboronic acid). The fluorescence-based saccharide sensing system was carried out using indicator displacement assay accompanied by photoinduced electron transfer (PeT) under various pH conditions. The simultaneous recognition of 14 types of saccharides including glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P) was achieved with a successful classification rate of 100%. We also succeeded in the quantitative analysis of a mixture of glucose (Glc), as an original substrate, G6P and F6P, as enzymatic products in pseudoglycolysis pathway. Finally, levels of Glc and F6P in human induced pluripotent stem (hiPS) cells were indirectly monitored by using our proposed chemosensor array. Glc and F6P in supernatants of hiPS cells were classified by linear discriminant analysis as a pattern recognition model and the observed clusters represent the activity of hiPS cells. The results show the high accuracy of the proposed chemosensor array in detection of phosphorylated and similarly modified saccharides.
Meiling Li,
Ting Yang,
Darren J Dixon
PMID: 20234902
DOI:
10.1039/b924899d
Abstract
The discovery and development of an efficient ene carbocyclization of 1,3-dicarbonyl compounds bearing pendent terminal alkyne substituents under 3-nitrobenzeneboronic acid catalysis is described. The reaction is efficient, easy to perform and general to a wide range of ketoester substrates.
Toby J Roberts,
Steven C R Williams,
Michel Modo
PMID: 18703114
DOI:
10.1016/j.neulet.2008.07.090
Abstract
The NMDA-antagonist dizocilpine (MK-801) is known to have dissociative, neurotoxic and neuroprotective properties. Although its neuroprotective properties are well documented, at present only ex vivo autoradiography has demonstrated its activity in lesioned brains. We report here the use of pharmacological magnetic resonance imaging (phMRI) to visualise the neural substrates of MK-801 in normal control rats and in animals that received systemic 3-nitroproprionic acid (3-NPA) 2 weeks earlier. In control animals, this NMDA-antagonist resulted in activity in the hippocampus, retrospinal (RS) cortex, anterior cingulate and the medial prefrontal cortex (MPFC). Activity in the MPFC has been associated with the dissociative properties of this agent and has been suggested to be the neurological substrate of positive psychotic symptoms, whereas RS and hippocampus have been the main sites of neurotoxic actions of MK-801. In contrast, in animals with 3-NPA-lesions affecting the striatum, no activity in the MPFC was observed, but a positive BOLD signal in the striatum was apparent. Lesioned animals injected with saline did not show this pattern of activity indicating that it is not merely an artefact of the ongoing neurodegeneration. This striatal activity could therefore be a site of MK-801-mediated neuroprotection. phMRI therefore sheds further light on the in vivo activity of MK-801 which, in turn, may allow us to more fully understand the different actions of NMDA-antagonists.
Claire Kaiser,
Giselle Segui-Lines,
Jason C D'Amaral,
Adam S Ptolemy,
Philip Britz-McKibbin
PMID: 18399200
DOI:
10.1039/b714215c
Abstract
Electrokinetic probes based on the differential migration of ternary boronate ester complexes permit the selective analysis of micromolar levels of UV-transparent polyol stereoisomers in urine samples via dynamic complexation-capillary electrophoresis that is applicable to single-step screening of in-born errors of sugar metabolism, such as galactosemia.
Wei Ke,
Christopher R Bethel,
Krisztina M Papp-Wallace,
Sundar Ram Reddy Pagadala,
Micheal Nottingham,
Daniel Fernandez,
John D Buynak,
Robert A Bonomo,
Focco van den Akker
PMID: 22330909
DOI:
10.1128/AAC.06099-11
Abstract
Class A carbapenemases are a major threat to the potency of carbapenem antibiotics. A widespread carbapenemase, KPC-2, is not easily inhibited by β-lactamase inhibitors (i.e., clavulanic acid, sulbactam, and tazobactam). To explore different mechanisms of inhibition of KPC-2, we determined the crystal structures of KPC-2 with two β-lactamase inhibitors that follow different inactivation pathways and kinetics. The first complex is that of a small boronic acid compound, 3-nitrophenyl boronic acid (3-NPBA), bound to KPC-2 with 1.62-Å resolution. 3-NPBA demonstrated a K(m) value of 1.0 ± 0.1 μM (mean ± standard error) for KPC-2 and blocks the active site by making a reversible covalent interaction with the catalytic S70 residue. The two boron hydroxyl atoms of 3-NPBA are positioned in the oxyanion hole and the deacylation water pocket, respectively. In addition, the aromatic ring of 3-NPBA provides an edge-to-face interaction with W105 in the active site. The structure of KPC-2 with the penam sulfone PSR-3-226 was determined at 1.26-Å resolution. PSR-3-226 displayed a K(m) value of 3.8 ± 0.4 μM for KPC-2, and the inactivation rate constant (k(inact)) was 0.034 ± 0.003 s(-1). When covalently bound to S70, PSR-3-226 forms a trans-enamine intermediate in the KPC-2 active site. The predominant active site interactions are generated via the carbonyl oxygen, which resides in the oxyanion hole, and the carboxyl moiety of PSR-3-226, which interacts with N132, N170, and E166. 3-NPBA and PSR-3-226 are the first β-lactamase inhibitors to be trapped as an acyl-enzyme complex with KPC-2. The structural and inhibitory insights gained here could aid in the design of potent KPC-2 inhibitors.
Yuki Furikado,
Tomomi Nagahata,
Takuya Okamoto,
Tomoaki Sugaya,
Satoshi Iwatsuki,
Masahiko Inamo,
Hideo D Takagi,
Akira Odani,
Koji Ishihara
PMID: 25169423
DOI:
10.1002/chem.201403719
Abstract
To establish a detailed reaction mechanism for the condensation between a boronic acid, RB(OH)2, and a diol, H2L, in aqueous solution, the acid dissociation constants (Ka(BL)) of boronic acid diol esters (HBLs) were determined based on the well-established concept of conditional formation constants of metal complexes. The pKa values of HBLs were 2.30, 2.77, and 2.00 for the reaction systems, 2,4-difluorophenylboronic acid and chromotropic acid, 3-nitrophenylboronic acid and alizarin red S, and phenylboronic acid and alizarin red S, respectively. A general and precise reaction mechanism of RB(OH)2 with H2L in aqueous solution, which can serve as a universal reaction mechanism for RB(OH)2 and H2L, was proposed on the basis of (a) the relative kinetic reactivities of the RB(OH)2 and its conjugate base, that is, the boronate ion, toward H2L, and (b) the determined pKa values of HBLs. The use of the conditional formation constant, K', based on the main reaction: RB(OH)2 + H2L (K1)⇌ RB(L)(OH)(-) + H3O(+) instead of the binding constant has been proposed for the general reaction of uncomplexed boronic acid species (B') with uncomplexed diol species (L') to form boronic acid diol complex species (esters, BL') in aqueous solution at pH 5-11: B' + L' (K')⇌ BL'. The proposed reaction mechanism explains perfectly the formation of boronic acid diol ester in aqueous solution.